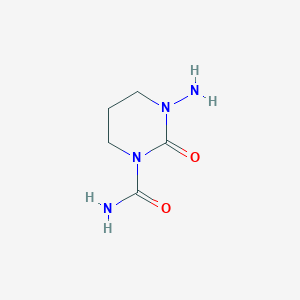
3-Amino-2-oxotetrahydropyrimidine-1(2H)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-oxo-1,3-diazinane-1-carboxamide is a heterocyclic compound with a diazinane ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-oxo-1,3-diazinane-1-carboxamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by room temperature stirring overnight .
Industrial Production Methods: Industrial production methods for 3-Amino-2-oxo-1,3-diazinane-1-carboxamide typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include solvent-free reactions or the use of catalytic amounts of reagents to facilitate the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-2-oxo-1,3-diazinane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of 3-Amino-2-oxo-1,3-diazinane-1-carboxamide include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of 3-Amino-2-oxo-1,3-diazinane-1-carboxamide depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.
Aplicaciones Científicas De Investigación
3-Amino-2-oxo-1,3-diazinane-1-carboxamide has a wide range of scientific research applications In chemistry, it is used as a building block for synthesizing more complex molecules In biology, it may serve as a precursor for biologically active compoundsAdditionally, this compound can be used in the materials science field for developing new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-oxo-1,3-diazinane-1-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 3-Amino-2-oxo-1,3-diazinane-1-carboxamide include other diazinane derivatives and heterocyclic compounds with similar ring structures. Examples include 3-Amino-2-oxo-1,3-diazinane-1-carboxylate and 3-Amino-2-oxo-1,3-diazinane-1-thiocarboxamide.
Uniqueness: This uniqueness makes it a valuable compound for various research and industrial purposes.
Propiedades
Número CAS |
123981-22-6 |
|---|---|
Fórmula molecular |
C5H10N4O2 |
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
3-amino-2-oxo-1,3-diazinane-1-carboxamide |
InChI |
InChI=1S/C5H10N4O2/c6-4(10)8-2-1-3-9(7)5(8)11/h1-3,7H2,(H2,6,10) |
Clave InChI |
GLENMEICOVTJMC-UHFFFAOYSA-N |
SMILES |
C1CN(C(=O)N(C1)N)C(=O)N |
SMILES canónico |
C1CN(C(=O)N(C1)N)C(=O)N |
Sinónimos |
1(2H)-Pyrimidinecarboxamide,3-aminotetrahydro-2-oxo-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














